molecular formula C51H79N15O9 B570122 Xenin 8 CAS No. 117442-28-1

Xenin 8

Cat. No. B570122
M. Wt: 1046.289
InChI Key: QNDRYLNMRDPBTI-OBOKMFOZSA-N
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Description

Xenin 8 is a C-Terminal fragment of xenin, a neurotensin-like peptide . It modulates pancreatic insulin and glucagon secretion/effects . It stimulates basal and arginine-induced insulin secretion and potentiates the insulin response to glucose (EC50 = 0.16 nM) .


Synthesis Analysis

Xenin is a peptide that is co-secreted with the incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), from intestinal K-cells in response to feeding . Studies demonstrate that xenin has appetite suppressive effects and modulates glucose-induced insulin secretion . The bioactivity and antidiabetic properties of two C-terminal fragment xenin peptides, namely xenin 18–25 and xenin 18–25 Gln, have been studied .


Molecular Structure Analysis

The sequence of Xenin 8 is His-Pro-Lys-Arg-Pro-Trp-Ile-Leu . Structure-function studies have revealed that the C-terminal fragment of the xenin molecule is essential for its biological activity .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Xenin 8 .


Physical And Chemical Properties Analysis

The molecular weight of Xenin 8 is 1046.28 g/mol . It is a solid substance and is soluble in water .

Scientific Research Applications

  • Insulin and Glucagon Secretion : Xenin-8 enhances basal insulin secretion and potentiates insulin response to glucose in a dose-dependent manner. It also augments arginine-induced insulin release and glucagon responses, impacting pancreatic B and A cells (Silvestre et al., 2003).

  • Duodenojejunal Motility : Associated with endogenous xenin plasma peaks, xenin influences duodenojejunal motility in humans. It induces phase III activity in the interdigestive period and increases contraction frequency postprandially (Feurle et al., 2001).

  • Regulation of Food Intake : Xenin reduces food intake by acting through the hypothalamus, independent of the melanocortin system or leptin interaction. It inhibits fasting-induced hyperphagia and nocturnal intake in mice (Leckstrom et al., 2009).

  • Food Intake and Behavior : Both xenin and neurotensin reduce food intake in rats. Intracerebroventricular administration of xenin significantly reduces food intake more potently than neurotensin (Cooke et al., 2009).

  • Gallbladder Contractions : Xenin induces gallbladder and jejunal contractions in conscious dogs. This effect is inhibited by cholinergic blockers and is not enhanced by truncal vagotomy (Kamiyama et al., 2007).

  • Antidiabetic Potential : C-terminal octapeptide fragments of xenin demonstrate antidiabetic properties. They enhance insulin secretion and moderate blood glucose levels, suggesting therapeutic potential for type 2 diabetes (Martin et al., 2016).

  • Anorexigenic Effects in Fish : In goldfish, xenin acts as an anorexigen. Its levels fluctuate with feeding, and injections of xenin reduce food intake, suggesting a role in appetite regulation in fish (Kerbel et al., 2018).

  • Lipid Metabolism in Adipose Tissue : Xenin alters lipid metabolism towards reduced lipogenesis and increased lipolysis in white adipose tissue, contributing to body weight reduction and offering potential obesity treatments (Bhavya et al., 2017).

  • Lipolysis Stimulation : Xenin directly stimulates lipolysis in adipose tissues, supporting its potential utility in obesity treatments by reducing stored fat (Bhavya et al., 2018).

  • Neuroendocrine Tumors : Xenin is a marker for neuroendocrine tumors of the duodenum, aiding in tumor classification and differential diagnosis (Feurle et al., 2002).

Future Directions

C-terminal octapeptide fragments of xenin, such as xenin 18–25 Gln, have potential therapeutic utility for type 2 diabetes . There are still many unresolved issues in our understanding of nutrient-induced gut hormone secretory mechanisms, including the role of GLP-1 produced in the distal GI tract .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDRYLNMRDPBTI-OBOKMFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xenin 8

Citations

For This Compound
75
Citations
RA Silvestre, J Rodrı́guez-Gallardo, EM Egido… - Regulatory peptides, 2003 - Elsevier
… for xenin-8, the C-terminal octapeptide of xenin. We have investigated the effect of xenin-8 on insulin, glucagon and somatostatin secretion in the perfused rat pancreas. Xenin-8 …
Number of citations: 32 www.sciencedirect.com
A Hasib, MT Ng, D Khan, VA Gault, PR Flatt… - European Journal of …, 2018 - Elsevier
… Similar to exendin-4 and xenin-8-Gln, exendin-4/gastrin/xenin-8-Gln was resistant to … In BRIN-BD11 cells, exendin-4, xenin-8-Gln and exendin-4/gastrin/xenin-8-Gln stimulated …
Number of citations: 13 www.sciencedirect.com
SL Craig, VA Gault, N Irwin - Diabetes/Metabolism Research …, 2018 - Wiley Online Library
… xenin-8, has long been recognised as a naturally occurring bioactive form of xenin-25.21 As such, xenin-8 … 18-25 represents xenin-8 (Table 1).32 Of these xenin-25 metabolites, only …
Number of citations: 26 onlinelibrary.wiley.com
A Hasib, MT Ng, N Tanday, SL Craig… - Diabetes/Metabolism …, 2019 - Wiley Online Library
… PAL)/gastrin/xenin‐8‐Gln. Exendin‐4/gastrin and liraglutide/gastrin/xenin‐8‐Gln were also … In contrast to other treatments, exendin‐4(Lys 27 PAL)/gastrin/xenin‐8‐Gln displayed …
Number of citations: 13 onlinelibrary.wiley.com
A Hasib, MT Ng, VA Gault, D Khan, V Parthsarathy… - Diabetologia, 2017 - Springer
… fragment, known as xenin-8, retains biological activity at the … that a stable analogue of xenin-8, namely xenin-8-Gln, is … 2 )GIP/xenin-8-Gln, by linking GIP(1-14) to xenin-8-Gln, retaining …
Number of citations: 29 link.springer.com
I Kaji, Y Akiba, I Kato, K Maruta, A Kuwahara… - … of Pharmacology and …, 2017 - ASPET
… Neither the partial NTS2 agonist levocabastine nor the selective and potent NTS2 antagonist NTRC824 altered basal or xenin-8-induced I sc , suggesting that xenin-8-induced …
Number of citations: 14 jpet.aspetjournals.org
A Hasib, D Khan, SL Craig, VA Gault, PR Flatt… - European Journal of …, 2019 - Elsevier
… xenin-8-Gln with the dual-acting fusion peptide, exendin-4/gastrin, as well as persistence of beneficial metabolic benefits, in high fat fed (HFF) mice. Xenin-8-… -4/gastrin, xenin-8-Gln or a …
Number of citations: 1 www.sciencedirect.com
I Kaji, Y Akiba, JD Kaunitz - The FASEB Journal, 2016 - Wiley Online Library
… xenin-8 (1 nM), whereas the NTS2 partial agonist levocabastine had no effect on the basal and xenin-8… Xenin-8-evoked secretion was inhibited by tetrodotoxin (TTX) or by capsaicin, but …
Number of citations: 0 faseb.onlinelibrary.wiley.com
A Hasib, MT Ng, D Khan, VA Gault, PR Flatt, N Irwin - Peptides, 2018 - Elsevier
… /xenin-8-Gln hybrid peptide, both alone and in combination with the GIP receptor agonist (DAla 2 )GIP. Exendin-4/xenin-8-… Exendin-4/xenin-8-Gln also possessed ability to potentiate the …
Number of citations: 27 www.sciencedirect.com
G Hamscher, HE Meyer, GE Feurle - Peptides, 1996 - Elsevier
… show evidence of a postprandial release of xenin-25 into the circulation (5,6), and the peptide xenin-25 as well as the naturally occurring fragments xenin-16, xenin-9, and xenin-8 …
Number of citations: 34 www.sciencedirect.com

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